molecular formula C13H15N3O B12936905 (2E)-N-[(4-Methoxyphenyl)methyl]-1-methylpyrimidin-2(1H)-imine CAS No. 805196-35-4

(2E)-N-[(4-Methoxyphenyl)methyl]-1-methylpyrimidin-2(1H)-imine

Cat. No.: B12936905
CAS No.: 805196-35-4
M. Wt: 229.28 g/mol
InChI Key: WZJCKUOFQBWJFR-UHFFFAOYSA-N
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Description

(2E)-N-[(4-Methoxyphenyl)methyl]-1-methylpyrimidin-2(1H)-imine is a synthetic chemical compound featuring a pyrimidin-2-imine core that is N-alkylated with a 1-methyl group and a (4-methoxyphenyl)methyl substituent. This structure classifies it as an imine, a functional group known for its versatility as a building block in organic synthesis and multicomponent reactions . Imines are the nitrogen equivalents of carbonyl compounds and are pivotal intermediates for constructing nitrogen-containing building blocks, which are common in many biologically active molecules . They can act as electrophiles, particularly when activated, or participate in cycloaddition reactions, making them valuable for creating diverse molecular scaffolds . The specific stereochemistry denoted by (2E) may be significant for its reactivity and interaction in research applications. Researchers can leverage this compound in the development of novel heterocycles, in catalysis studies, or as a precursor in pharmaceutical research. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

CAS No.

805196-35-4

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-methylpyrimidin-2-imine

InChI

InChI=1S/C13H15N3O/c1-16-9-3-8-14-13(16)15-10-11-4-6-12(17-2)7-5-11/h3-9H,10H2,1-2H3

InChI Key

WZJCKUOFQBWJFR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=NC1=NCC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Typical Reaction Conditions:

  • Solvent: Commonly used solvents include ethanol, methanol, or dichloromethane, which facilitate the condensation and allow easy removal of water.
  • Catalyst: Acid catalysts such as p-toluenesulfonic acid or Lewis acids may be employed to accelerate imine formation.
  • Temperature: Mild heating (room temperature to reflux) is often applied to drive the reaction to completion.
  • Water removal: Use of molecular sieves or azeotropic distillation to remove water shifts equilibrium toward imine formation.

Detailed Preparation Methods from Literature Analogues

Condensation of Amino Alcohols and Aromatic Aldehydes

A closely related method involves the condensation of amino alcohols with aromatic aldehydes to form imines, as described in a study synthesizing various (E)-N-(4-methoxyphenyl)methanimine derivatives. The procedure typically follows:

  • Mixing equimolar amounts of the amino alcohol and 4-methoxybenzaldehyde in an appropriate solvent.
  • Stirring at room temperature or mild heating.
  • Monitoring reaction progress by NMR or IR spectroscopy.
  • Purification by recrystallization or chromatography.

Yields reported for similar imines range from 54% to 68%, with isolated products as orange solids, indicating good efficiency and purity.

Use of 1-Methylpyrimidin-2(1H)-imine as Amine Component

For the target compound, the amine component is 1-methylpyrimidin-2(1H)-imine, which reacts with 4-methoxybenzaldehyde under similar conditions. The reaction mechanism involves:

  • Nucleophilic attack of the pyrimidinyl imine nitrogen on the aldehyde carbonyl.
  • Formation of a carbinolamine intermediate.
  • Dehydration to yield the imine bond.

This method benefits from the aromatic stabilization of the pyrimidine ring, which can influence the reaction kinetics and product stability.

Comparative Data Table of Imine Preparation Parameters

Parameter Typical Values for (4-Methoxyphenyl) Imines Notes/References
Solvent Ethanol, Methanol, Dichloromethane Common solvents for imine synthesis
Catalyst p-Toluenesulfonic acid, Lewis acids Acid catalysis accelerates reaction
Temperature 25–80 °C Mild heating to reflux
Reaction Time 2–24 hours Depends on substrate and conditions
Water Removal Method Molecular sieves, azeotropic distillation Drives equilibrium to imine formation
Yield (%) 54–68% Based on related imine syntheses
Product State Solid (orange to white) Purified by recrystallization or chromatography

Structural and Stability Considerations

Single-crystal X-ray diffraction studies on related methoxyphenyl imines reveal that intramolecular hydrogen bonding and planarity contribute to molecular stability. For example, in similar compounds, O–H···N hydrogen bonding forms pseudo-six-membered rings stabilizing the imine configuration. Density functional theory (DFT) calculations confirm the agreement between experimental and theoretical geometries, indicating reliable synthetic outcomes.

Research Findings on Optimization and Characterization

  • Yield Optimization: Reaction yields can be improved by optimizing solvent choice, catalyst loading, and water removal techniques.
  • Characterization: Products are characterized by IR spectroscopy (imine C=N stretch ~1616–1624 cm⁻¹), ¹H NMR (imine proton singlet near 8.4–8.9 ppm), and ¹³C NMR (imine carbon around 158–160 ppm).
  • Purity: Chromatographic purification and recrystallization yield high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-N-(1-methylpyrimidin-2(1H)-ylidene)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The methoxy and pyrimidinylidene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-Methoxyphenyl)-N-(1-methylpyrimidin-2(1H)-ylidene)methanamine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-N-(1-methylpyrimidin-2(1H)-ylidene)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-N-(1-methylpyrimidin-2(1H)-ylidene)ethanamine
  • 1-(4-Methoxyphenyl)-N-(1-methylpyrimidin-2(1H)-ylidene)propanamine

Uniqueness

1-(4-Methoxyphenyl)-N-(1-methylpyrimidin-2(1H)-ylidene)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

(2E)-N-[(4-Methoxyphenyl)methyl]-1-methylpyrimidin-2(1H)-imine, also known as 1-(4-Methoxyphenyl)-N-(1-methylpyrimidin-2(1H)-ylidene)methanamine, is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxyphenyl group and a pyrimidinylidene moiety, which are thought to contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant studies.

PropertyValue
CAS No. 805196-35-4
Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-1-methylpyrimidin-2-imine
InChI Key WZJCKUOFQBWJFR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the imine functional group (C=N-C=N-) is significant as it enhances the compound's binding affinity and selectivity towards specific biological targets. This interaction can modulate enzymatic activities and influence cellular signaling pathways, potentially leading to therapeutic effects in various diseases, including cancer.

Anticancer Properties

Research has indicated that derivatives of pyrimidines, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells like HeLa and K562 while demonstrating low toxicity towards normal cells . The cytotoxicity is often linked to the ability of these compounds to inhibit key signaling pathways involved in cell proliferation.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary studies suggest that pyrimidine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown effectiveness in inhibiting biofilm formation in Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial protein synthesis and nucleic acid production.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited an IC50 value in the low micromolar range against HeLa cells, suggesting potent anticancer activity. The study highlighted the importance of the methoxy group in enhancing the compound's efficacy .

Study 2: Antimicrobial Testing

In another investigation, this compound was tested for its antibacterial properties against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 62.5 µg/mL, indicating moderate antibacterial activity. The study concluded that modifications to the chemical structure could further enhance its antimicrobial potency .

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